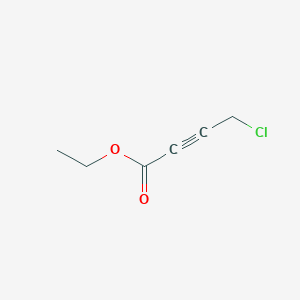

Ethyl 4-chlorobut-2-ynoate

Description

Structure

3D Structure

Properties

CAS No. |

39501-85-4 |

|---|---|

Molecular Formula |

C6H7ClO2 |

Molecular Weight |

146.57 g/mol |

IUPAC Name |

ethyl 4-chlorobut-2-ynoate |

InChI |

InChI=1S/C6H7ClO2/c1-2-9-6(8)4-3-5-7/h2,5H2,1H3 |

InChI Key |

PYENOQXWEQRZLD-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C#CCCl |

Origin of Product |

United States |

Reactivity Profiles and Advanced Mechanistic Investigations of Ethyl 4 Chlorobut 2 Ynoate

Electrophilic and Nucleophilic Reactivity at the Carbon-Carbon Triple Bond

The carbon-carbon triple bond of ethyl 4-chlorobut-2-ynoate is the primary site of its reactivity. This bond is characterized by a high electron density, making it susceptible to attack by electrophiles. However, the presence of the electron-withdrawing ethyl ester group at the C-2 position and the inductively withdrawing chloromethyl group at the C-4 position significantly influences the electron distribution of the alkyne. These substituents render the triple bond electron-deficient, which in turn modifies its reactivity profile compared to electron-rich alkynes. The electron-deficient nature of the alkyne enhances its reactivity towards nucleophilic attack and plays a crucial role in directing the regioselectivity of addition reactions.

Addition Reactions to the Alkyne Moiety

The electron-deficient character of the triple bond in this compound governs the course of various addition reactions. The regiochemical and stereochemical outcomes of these reactions are dictated by the electronic and steric effects of the substituents flanking the alkyne.

The addition of hydrogen halides (HX) to unsymmetrical alkynes is a classic example of an electrophilic addition reaction. For simple alkynes, these reactions typically follow Markovnikov's rule, where the proton adds to the carbon atom of the triple bond that is bonded to the greater number of hydrogen atoms. However, in the case of this compound, both carbons of the alkyne are substituted. The regioselectivity of hydrohalogenation is therefore determined by the relative ability of the substituents to stabilize the resulting vinyl carbocation intermediate.

The ethyl ester group is a strong electron-withdrawing group, which would destabilize an adjacent carbocation. Conversely, the chloromethyl group is inductively electron-withdrawing. The precise regiochemical outcome of hydrohalogenation of this compound is not extensively documented in the literature. However, based on the principles of carbocation stability, it can be postulated that the proton would preferentially add to the carbon atom at the C-3 position. This would place the positive charge at the C-2 position, where it is adjacent to the ester group. Although counterintuitive, some studies on similar electron-deficient alkynes have shown that the resonance stabilization offered by the carbonyl oxygen can play a role in the stability of the carbocation.

The stereochemistry of the addition is typically anti, leading to the formation of the E-isomer as the major product. The reaction is expected to proceed through a vinyl carbocation intermediate, which is then attacked by the halide ion from the opposite face.

Table 1: Predicted Products of Hydrohalogenation of this compound

| Reagent | Predicted Major Regioisomer | Predicted Major Stereoisomer |

| HCl | Ethyl 2,4-dichloro-but-2-enoate | (E)-Ethyl 2,4-dichloro-but-2-enoate |

| HBr | Ethyl 2-bromo-4-chloro-but-2-enoate | (E)-Ethyl 2-bromo-4-chloro-but-2-enoate |

| HI | Ethyl 4-chloro-2-iodo-but-2-enoate | (E)-Ethyl 4-chloro-2-iodo-but-2-enoate |

Note: The predictions in this table are based on general principles of alkyne reactivity and require experimental verification.

The hydration of alkynes is a synthetically useful transformation that typically yields ketones. This reaction is often catalyzed by mercury(II) salts in the presence of aqueous acid. The reaction proceeds via the formation of an enol intermediate, which then tautomerizes to the more stable keto form. For terminal alkynes, hydration follows Markovnikov's rule.

For this compound, the regioselectivity of hydration would again be influenced by the electronic effects of the substituents. The addition of the hydroxyl group is expected to occur at the C-2 position, leading to the formation of an enol that would tautomerize to ethyl 4-chloro-2-oxobutanoate.

Oxymercuration-demercuration is an alternative method for the hydration of alkynes that proceeds under milder conditions and can prevent rearrangements. The reaction involves the addition of mercury(II) acetate (B1210297) in the presence of water, followed by reduction with sodium borohydride. The regioselectivity is the same as that of acid-catalyzed hydration.

Hydroboration-oxidation provides a method for the anti-Markovnikov hydration of alkynes. The reaction involves the addition of a borane (B79455) reagent across the triple bond, followed by oxidation with hydrogen peroxide in a basic solution. This sequence results in the formation of an enol that tautomerizes to an aldehyde or a ketone.

In the case of this compound, the boron atom is expected to add to the less sterically hindered and more electron-rich carbon of the alkyne. Given the electron-withdrawing nature of the ester group, the C-3 position is the likely site of boron addition. Subsequent oxidation would lead to the formation of an enol that tautomerizes to ethyl 4-chloro-3-oxobutanoate.

Alkynes react with halogens such as chlorine (Cl₂) and bromine (Br₂) to form di- and tetrahaloalkanes. The addition of one equivalent of a halogen to an alkyne typically results in the formation of a dihaloalkene. The stereochemistry of this addition is predominantly anti, leading to the formation of the (E)-dihaloalkene. This is attributed to the formation of a cyclic halonium ion intermediate, which is then opened by the attack of a halide ion from the opposite side.

The reaction of this compound with one equivalent of a halogen is expected to yield the corresponding (E)-2,3-dihalo-4-chlorobut-2-enoate. The addition of a second equivalent of the halogen would lead to the formation of a tetrahaloalkane.

Table 2: Expected Products of Halogenation of this compound (1 equivalent)

| Reagent | Expected Major Product | Stereochemistry |

| Cl₂ | Ethyl 2,3,4-trichlorobut-2-enoate | (E)-isomer |

| Br₂ | Ethyl 2,3-dibromo-4-chlorobut-2-enoate | (E)-isomer |

| I₂ | Ethyl 4-chloro-2,3-diiodobut-2-enoate | (E)-isomer |

Cycloaddition Chemistry Involving the But-2-ynoate (B8739756) System

The electron-deficient nature of the triple bond in this compound makes it an excellent dienophile in Diels-Alder reactions and a dipolarophile in 1,3-dipolar cycloadditions. These reactions are powerful tools for the construction of cyclic and heterocyclic systems.

In Diels-Alder reactions, this compound would react with conjugated dienes to form substituted cyclohexadiene derivatives. The high reactivity of electron-deficient alkynes in these [4+2] cycloadditions often allows the reactions to proceed under mild conditions.

This compound is also expected to be a reactive partner in 1,3-dipolar cycloadditions. It can react with a variety of 1,3-dipoles, such as azides, nitrile oxides, and nitrones, to afford five-membered heterocyclic rings. For instance, the reaction with an organic azide (B81097) would lead to the formation of a triazole derivative. The regioselectivity of these cycloadditions is governed by the frontier molecular orbital (FMO) interactions between the dipole and the dipolarophile.

Research on the closely related compound, ethyl 4-chloro-2-oxobut-3-ynoate, has shown that it readily undergoes [2+2] cycloaddition reactions with unactivated alkenes. This suggests that this compound would also be a suitable substrate for [2+2] cycloadditions, leading to the formation of cyclobutene (B1205218) derivatives.

[2+2] Cycloadditions with Electron-Rich and Electron-Deficient Partners

The electron-deficient nature of the alkyne in this compound makes it an excellent partner in [2+2] cycloaddition reactions, which are powerful methods for constructing four-membered cyclobutene rings. Research has shown that this highly activated acetylene (B1199291) exhibits unusual reactivity, even with unactivated alkenes.

An interesting feature is its ability to form [2+2] cycloadducts with 1,1-disubstituted alkenes without the need for photochemical irradiation or catalysts. However, for reactions with 1,2-disubstituted alkenes, a catalyst is generally required for effective transformation. Stannic chloride (SnCl₄) has been identified as an effective catalyst for these cycloadditions. The Lewis acid catalysis activates the alkyne, further enhancing its electrophilicity and facilitating the concerted [π2s + π2s] cycloaddition to form the cyclobutene product.

Table 1: Catalyzed vs. Uncatalyzed [2+2] Cycloadditions of this compound

| Alkene Partner | Conditions | Outcome |

|---|---|---|

| 1,1-Disubstituted Alkene | Thermal (No Catalyst) | Spontaneous [2+2] cycloaddition |

Diels-Alder and Related Pericyclic Reactions

The Diels-Alder reaction is a cornerstone of organic synthesis, forming six-membered rings through a [4+2] cycloaddition between a conjugated diene and a dienophile. organic-chemistry.org The reactivity in a Diels-Alder reaction is governed by frontier molecular orbital (FMO) theory, with the interaction between the Highest Occupied Molecular Orbital (HOMO) of the diene and the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile being crucial. nih.gov

Alkynes can serve as potent dienophiles, and their reactivity is significantly enhanced by the presence of electron-withdrawing groups. nih.gov These groups lower the energy of the dienophile's LUMO, facilitating orbital overlap with the diene's HOMO. This compound possesses two such activating features: the ethyl ester group and the chloroalkyl substituent, both of which inductively withdraw electron density from the alkyne. This electronic profile makes it a highly activated and potentially reactive dienophile for Diels-Alder reactions, capable of reacting with a wide range of electron-rich dienes to form substituted 1,4-cyclohexadiene (B1204751) derivatives. masterorganicchemistry.com

1,3-Dipolar Cycloadditions

1,3-Dipolar cycloadditions are powerful pericyclic reactions that construct five-membered heterocyclic rings by reacting a 1,3-dipole with a dipolarophile. savemyexams.com Similar to the Diels-Alder reaction, this process is a concerted cycloaddition where the electronic nature of the reactants is key. The dipolarophile is typically an alkene or an alkyne, and its reactivity is enhanced by electron-withdrawing substituents. savemyexams.comorganic-chemistry.org

This compound, being an electron-deficient alkyne, is an excellent candidate to act as a dipolarophile in these reactions. It is expected to react readily with a variety of 1,3-dipoles, such as:

Azides: Leading to the formation of 1,2,3-triazoles.

Nitrones: Yielding isoxazolines.

Nitrile Oxides: Forming isoxazoles.

Carbonyl Ylides: Producing dihydrofuran derivatives.

The significant electron deficiency of the alkyne in this compound suggests it would be a highly reactive partner, enabling the synthesis of a diverse array of functionalized five-membered heterocycles under mild conditions. nih.gov

Transition Metal-Catalyzed Alkyne Functionalization

Transition metal catalysis offers a broad spectrum of transformations for alkynes. However, the specific reactivity of this compound in common cross-coupling reactions is dictated by its structure as an internal alkyne with an allylic chloride.

Sonogashira Coupling: The Sonogashira reaction is a robust method for forming C-C bonds between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and copper complexes. acs.orgnih.gov this compound is not a typical substrate for this reaction for two primary reasons: it is an internal alkyne lacking the requisite terminal C-H bond for alkynylation, and it possesses an allylic chloride rather than the vinyl or aryl halide typically required for oxidative addition to the palladium(0) catalyst. wikipedia.org

Heck Reaction: The Heck reaction involves the palladium-catalyzed coupling of an unsaturated halide (aryl or vinyl) with an alkene. organic-chemistry.org this compound does not fit the standard substrate profile for a Heck reaction, as it contains an alkyne instead of an alkene and an allylic chloride, which behaves differently from the typically used vinyl or aryl halides.

Stille Reaction: The Stille reaction couples an organotin compound with an organic halide, catalyzed by palladium. The reaction is versatile with respect to the organic halide, which can include vinyl, aryl, and sometimes allylic halides. The C-4 chlorine atom in this compound is an allylic chloride. In principle, this site could undergo oxidative addition to a palladium(0) catalyst, initiating the Stille coupling cycle. This would allow for the introduction of a wide range of organic groups (R') from an organostannane reagent (R₃Sn-R'), resulting in a more complex alkyne product. However, specific examples of this transformation with this compound are not prominently documented.

Table 2: Suitability of this compound for Standard Cross-Coupling Reactions

| Reaction | Typical Alkyne Substrate | Typical Halide Substrate | Suitability of this compound |

|---|---|---|---|

| Sonogashira | Terminal Alkyne | Aryl or Vinyl Halide | Not suitable (internal alkyne, allylic chloride) |

| Heck | Alkene | Aryl or Vinyl Halide | Not suitable (alkyne, not alkene) |

| Stille | (Not applicable) | Aryl, Vinyl, Allylic Halide | Potentially suitable at C-4 (allylic chloride) |

While direct cross-coupling on the alkyne of this compound is not typical, its structure lends itself to transition metal-catalyzed cyclization reactions, particularly when other functional groups are present or introduced. A closely related class of compounds, alkynylphosphonates, undergoes palladium-catalyzed addition/cyclization reactions that provide insight into the potential reactivity of this compound.

For instance, a facile palladium-catalyzed reaction between (2-hydroxyaryl)boronic acids and alkynylphosphonates has been developed to construct phosphacoumarins. This process involves the oxidative addition of the palladium catalyst to the arylboronic acid, followed by regioselective insertion of the alkyne. An intramolecular nucleophilic substitution then leads to the final cyclized product. This methodology highlights how the electrophilic alkyne can participate in cyclization cascades, a pathway that could be conceptually applied to this compound in the presence of suitable reaction partners.

Reactivity of the Chlorine Atom at the C-4 Position

The chlorine atom at the C-4 position of this compound is an allylic chloride. This structural feature is of paramount importance as allylic halides are significantly more reactive towards nucleophilic substitution than their saturated alkyl halide counterparts. The enhanced reactivity is due to the stabilization of the transition state (for Sₙ2 reactions) or the carbocation intermediate (for Sₙ1 reactions) through conjugation with the adjacent alkyne π-system.

This lability makes the C-4 position a prime site for functionalization via reaction with a wide range of nucleophiles. This reactivity is crucial for using this compound as a precursor in the synthesis of more complex molecules, including various heterocycles. For example, reaction with primary amines could lead to intermediates that subsequently cyclize to form pyrrole (B145914) derivatives, while reaction with oxygen nucleophiles could serve as a pathway to furan (B31954) synthesis. The electron-withdrawing nature of the adjacent ester-alkyne system further activates the C-Cl bond towards nucleophilic attack.

Table 3: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| Stannic chloride |

| (2-Hydroxyaryl)boronic acids |

| Phosphacoumarins |

| Pyrrole |

| Furan |

| 1,2,3-Triazoles |

| Isoxazolines |

| Isoxazoles |

Elimination Reactions to Form Dienic Systems

Standard β-elimination reactions are not feasible for this compound because the β-carbon (C3) is part of the alkyne and lacks hydrogen atoms. However, under specific conditions, particularly with strong bases, elimination can occur through rearrangement pathways to yield conjugated systems.

Treatment with a strong base can induce an isomerization of the propargyl halide to an allenic halide, which can then undergo elimination to form a conjugated enyne. Alternatively, a sequence of substitution followed by elimination, or base-induced rearrangements, can lead to the formation of dienic structures, although these are less direct pathways for this specific substrate.

Radical and Organometallic Reactions Involving the Halogen Moiety

Radical Reactions The C-Cl bond can undergo homolytic cleavage upon exposure to UV light or radical initiators. This generates a resonance-stabilized propargyl radical. nist.govresearchgate.net This radical intermediate is a key species in various transformations. nist.gov

Radical Dimerization : In the absence of other trapping agents, the propargyl radicals can dimerize.

Radical Addition : The radical can add across double bonds or be trapped by other radical species.

Reductive Dehalogenation : In the presence of a hydrogen-atom donor, the radical can be quenched to form ethyl but-2-ynoate.

Organometallic Reactions The halogen moiety provides a handle for the formation of highly reactive organometallic reagents. mdpi.com

Grignard Reagent Formation : Reaction with magnesium metal in an ether solvent yields the corresponding propargyl Grignard reagent, ethyl 4-(magnesiochloro)but-2-ynoate. acs.orgthieme-connect.com This reagent is a potent nucleophile that can react with a wide range of electrophiles, such as aldehydes, ketones, and carbon dioxide. acs.org

Organolithium Formation : Reaction with lithium metal results in the formation of the analogous organolithium compound.

Cross-Coupling Reactions : The propargylic chloride can participate in transition-metal-catalyzed cross-coupling reactions (e.g., Sonogashira, Suzuki, Stille couplings), allowing for the formation of new carbon-carbon bonds at the C4 position.

Transformations of the Ethyl Ester Functional Group

Hydrolysis to the Carboxylic Acid and Carboxylate Derivatives

The ethyl ester group can be hydrolyzed to the corresponding carboxylic acid or its carboxylate salt under acidic or basic conditions. jk-sci.comchemguide.co.uklibretexts.orglibretexts.org

Acid-Catalyzed Hydrolysis : Heating the ester with a large excess of water in the presence of a strong acid catalyst (e.g., H₂SO₄ or HCl) shifts the equilibrium toward the products, 4-chlorobut-2-ynoic acid and ethanol (B145695). libretexts.orgdalalinstitute.com The mechanism is the reverse of Fischer esterification, involving protonation of the carbonyl oxygen, nucleophilic attack by water, and subsequent elimination of ethanol. chemistrysteps.comchemguide.co.ukyoutube.com

Base-Catalyzed Hydrolysis (Saponification) : This reaction is typically performed by heating the ester with an aqueous solution of a strong base, such as sodium hydroxide (B78521). chemguide.co.uk The process is effectively irreversible because the carboxylic acid product is deprotonated by the base to form a carboxylate salt, which is resistant to further nucleophilic attack. chemistrysteps.commasterorganicchemistry.comucalgary.ca Acidification of the reaction mixture in a separate workup step is required to isolate the free 4-chlorobut-2-ynoic acid. jk-sci.com

Table 2: Conditions for the Hydrolysis of this compound

| Condition | Reagents | Key Features | Final Product (before workup) |

|---|---|---|---|

| Acidic | Dilute H₂SO₄ or HCl, excess H₂O, heat | Reversible equilibrium dalalinstitute.comchemistrysteps.com | 4-chlorobut-2-ynoic acid |

| Basic | Aqueous NaOH or KOH, heat | Irreversible chemguide.co.ukchemistrysteps.com | Sodium 4-chlorobut-2-ynoate |

Transesterification Reactions for Ester Exchange

Transesterification is the process of converting one ester into another by reacting it with an alcohol in the presence of a catalyst. wikipedia.org This reaction exchanges the ethyl group of this compound for the alkyl group of the reacting alcohol. masterorganicchemistry.com

Acid-Catalyzed Transesterification : This is an equilibrium process catalyzed by a strong acid. wikipedia.org To drive the reaction to completion, the alcohol reactant is typically used in large excess, often serving as the solvent. masterorganicchemistry.com The mechanism is analogous to acid-catalyzed hydrolysis, with an alcohol acting as the nucleophile instead of water. researchgate.net

Base-Catalyzed Transesterification : This method involves using a catalytic amount of a strong base, such as an alkoxide corresponding to the new alcohol (e.g., sodium methoxide (B1231860) for conversion to the methyl ester). srsintl.comsrsbiodiesel.com The reaction proceeds through a nucleophilic acyl substitution mechanism. masterorganicchemistry.com Care must be taken to use anhydrous conditions, as the presence of water can lead to competitive hydrolysis. srsintl.comsrsbiodiesel.com

Table 3: Examples of Transesterification of this compound

| Reactant Alcohol | Catalyst | Product |

|---|---|---|

| Methanol (B129727) | H₂SO₄ (catalytic) | Mthis compound |

| Propan-1-ol | NaOPr (catalytic) | Propyl 4-chlorobut-2-ynoate |

| tert-Butanol | H₂SO₄ (catalytic) | tert-Butyl 4-chlorobut-2-ynoate |

Reduction Pathways to Aldehydes and Alcohols

The ester functional group can be reduced to either a primary alcohol or an aldehyde using specific reducing agents.

Reduction to Alcohols : Powerful reducing agents like lithium aluminum hydride (LiAlH₄) readily reduce esters to primary alcohols. chemistrysteps.commasterorganicchemistry.com The reaction involves two successive additions of a hydride ion. orgosolver.comucalgary.ca The initial addition leads to a tetrahedral intermediate that collapses to form an aldehyde, which is immediately reduced further to the primary alcohol, 4-chlorobut-2-yn-1-ol. chemistrysteps.comucalgary.ca It is important to note that LiAlH₄ can also reduce the alkyne, potentially leading to a mixture of products if conditions are not carefully controlled.

Reduction to Aldehydes : The reduction can be stopped at the aldehyde stage by using a less reactive, sterically hindered reducing agent at low temperatures. libretexts.org Diisobutylaluminium hydride (DIBAL-H) is the reagent of choice for this transformation. chemistrysteps.commasterorganicchemistry.comcommonorganicchemistry.com When one equivalent of DIBAL-H is added to the ester at a low temperature (typically -78 °C), a stable tetrahedral intermediate is formed. chemistrysteps.comreddit.com This intermediate does not collapse until an aqueous workup is performed, at which point it hydrolyzes to yield the aldehyde, 4-chlorobut-2-ynal. chemistrysteps.com

Table 4: Reduction of the Ester Group in this compound

| Desired Product | Reagent | Typical Conditions | Final Product |

|---|---|---|---|

| Primary Alcohol | Lithium Aluminum Hydride (LiAlH₄) | 1) Anhydrous ether, 2) H₃O⁺ workup | 4-chlorobut-2-yn-1-ol |

| Aldehyde | Diisobutylaluminium Hydride (DIBAL-H) | 1) Toluene, -78 °C, 2) H₂O workup | 4-chlorobut-2-ynal |

Cascade and Multicomponent Reactions Incorporating this compound

This compound is a highly functionalized molecule poised for participation in complex cascade and multicomponent reactions. Its electrophilic alkyne, ester functionality, and the presence of a leaving group (chloride) on the propargylic carbon create a versatile platform for the rapid construction of diverse molecular architectures. While specific examples detailing the extensive use of this compound in such transformations are not abundantly documented, its reactivity can be inferred from studies on analogous electron-deficient alkynes and haloalkynes. These reactions are prized for their efficiency, atom economy, and ability to generate molecular complexity in a single synthetic operation.

One plausible cascade pathway involves an initial Michael addition of a nucleophile to the electron-deficient alkyne of this compound. This step generates a vinyl anion intermediate that can subsequently undergo an intramolecular cyclization via nucleophilic attack on the ester carbonyl or an intermolecular reaction with another electrophile. The chloride atom can also be displaced in a subsequent step, further increasing the complexity of the final product.

Multicomponent reactions (MCRs) involving this compound are envisioned to proceed through the in-situ formation of reactive intermediates that then combine with other reaction partners. For instance, in the presence of a suitable catalyst, the alkyne could react with an amine and carbon monoxide in a palladium-catalyzed carbonylative cyclization to afford highly substituted pyrrole derivatives. acs.orgnih.govnih.gov The regioselectivity of such reactions would be a critical aspect to consider, influenced by both steric and electronic factors of the substrates and the catalyst employed. mit.edursc.org

Another promising avenue for cascade reactions is the synthesis of furan derivatives. The reaction of this compound with a 1,3-dicarbonyl compound could initiate a domino sequence involving Michael addition, followed by an intramolecular cyclization and dehydration, to yield polysubstituted furans. The conditions for such a reaction would need to be carefully optimized to favor the desired cascade pathway over simple addition products.

Furthermore, the haloalkyne functionality opens the door to cycloaddition reactions. For example, a [3+2] cycloaddition with an azide could lead to the formation of a triazole ring. nih.govuchicago.edursc.orgnih.govresearchgate.net Subsequent in-situ functionalization or rearrangement could then trigger a cascade sequence. Theoretical studies, including Density Functional Theory (DFT) calculations, can provide valuable insights into the mechanisms and regioselectivity of these complex transformations, aiding in the rational design of novel cascade and multicomponent reactions featuring this compound. nih.govresearchgate.netrsc.orgrsc.org

The following table outlines a hypothetical multicomponent reaction for the synthesis of a polysubstituted pyrrole, based on known palladium-catalyzed methodologies. acs.orgnih.govnih.govorientjchem.orgrsc.org

Table 1: Hypothetical Palladium-Catalyzed Multicomponent Synthesis of a Polysubstituted Pyrrole

| Entry | Amine | Aryl Halide | CO Pressure (atm) | Solvent | Catalyst | Temperature (°C) | Proposed Product |

| 1 | Aniline | Iodobenzene | 1 | Toluene | Pd(PPh₃)₄ | 100 | Ethyl 4-(chloromethyl)-1,2-diphenyl-1H-pyrrole-3-carboxylate |

| 2 | Benzylamine | 4-Bromoanisole | 1 | DMF | PdCl₂(dppf) | 120 | Ethyl 1-benzyl-4-(chloromethyl)-2-(4-methoxyphenyl)-1H-pyrrole-3-carboxylate |

| 3 | Cyclohexylamine | 1-Iodonaphthalene | 5 | Dioxane | Pd₂(dba)₃ / Xantphos | 110 | Ethyl 4-(chloromethyl)-1-cyclohexyl-2-(naphthalen-1-yl)-1H-pyrrole-3-carboxylate |

Mechanistically, this proposed reaction would likely initiate with the oxidative addition of the aryl halide to the palladium(0) catalyst, followed by coordination of the alkyne and carbon monoxide. Subsequent migratory insertion steps and reductive elimination would lead to the formation of the pyrrole ring. The regiochemical outcome would be dictated by the electronic and steric nature of the substituents on both the alkyne and the aryl halide.

In a similar vein, cascade reactions leading to furanone scaffolds can be envisaged. The reaction of this compound with a nucleophile, such as a β-ketoester, in the presence of a base could trigger a Michael addition followed by an intramolecular cyclization.

Table 2: Proposed Cascade Synthesis of a Furanone Derivative

| Entry | Nucleophile | Base | Solvent | Temperature (°C) | Proposed Product |

| 1 | Ethyl acetoacetate | NaOEt | Ethanol | 60 | Ethyl 2-(1-ethoxy-1-oxopropan-2-ylidene)-4-(chloromethyl)-5-methyl-2,3-dihydrofuran-3-carboxylate |

| 2 | Dimethyl malonate | K₂CO₃ | Acetonitrile (B52724) | 80 | Methyl 4-(chloromethyl)-2-(methoxycarbonyl)-5-oxo-2,5-dihydrofuran-2-carboxylate |

| 3 | Acetylacetone | DBU | THF | 25 | 3-Acetyl-5-(chloromethyl)-4-methylfuran-2(3H)-one |

The development of such cascade and multicomponent reactions with this compound would offer a powerful strategy for the efficient synthesis of complex heterocyclic molecules with potential applications in medicinal chemistry and materials science. Further experimental and theoretical investigations are warranted to fully explore the synthetic potential of this versatile building block in these advanced chemical transformations.

Computational Chemistry Approaches to Elucidating Structure and Reactivity

Density Functional Theory (DFT) Studies of Reaction Mechanisms and Transition States

Density Functional Theory (DFT) is a widely used quantum chemical method for studying the electronic structure of molecules. nih.gov It is instrumental in elucidating reaction mechanisms by calculating the geometries and energies of reactants, products, intermediates, and transition states. sumitomo-chem.co.jpcardiff.ac.uk For ethyl 4-chlorobut-2-ynoate, a molecule with multiple reactive sites, DFT can provide a detailed understanding of its chemical behavior.

The reactivity of this compound is characterized by the interplay of its functional groups: the electrophilic alkyne, the electron-withdrawing ester group, and the carbon-chlorine bond. DFT studies can model various reactions, including nucleophilic additions to the alkyne, cycloaddition reactions, and substitutions at the chlorinated carbon. acs.org For instance, in a nucleophilic attack on the triple bond, DFT calculations can determine the preferred site of attack (the α- or β-carbon) by comparing the activation energies of the corresponding transition states.

A hypothetical DFT study on the reaction of this compound with a nucleophile, such as an amine, could yield the relative energies of the intermediates and transition states, as illustrated in the table below. Such calculations often employ functionals like B3LYP with a suitable basis set (e.g., 6-31G(d,p)) to provide a balance between accuracy and computational cost. diva-portal.org

Table 1: Hypothetical Relative Energies from a DFT Study of the Reaction of this compound with a Nucleophile.

| Species | Description | Relative Energy (kcal/mol) |

|---|---|---|

| Reactants | This compound + Nucleophile | 0.0 |

| TS1 (β-attack) | Transition state for nucleophilic attack at the β-carbon | +15.2 |

| Intermediate 1 | Product of β-attack | -5.8 |

| TS2 (α-attack) | Transition state for nucleophilic attack at the α-carbon | +20.5 |

| Intermediate 2 | Product of α-attack | -2.1 |

These results would suggest that the reaction proceeds preferentially through the lower-energy pathway involving attack at the β-carbon. Furthermore, DFT can be used to analyze the structure of the transition states, providing insights into the factors that stabilize or destabilize them. rsc.org

Molecular Dynamics Simulations for Conformational Analysis and Reactivity Prediction

Molecular dynamics (MD) simulations are a powerful computational method for studying the dynamic behavior of molecules, including conformational changes and solvent effects. byu.edunih.gov For a flexible molecule like this compound, MD simulations can explore the potential energy surface to identify stable conformers and the barriers between them. lumenlearning.comlibretexts.orgyoutube.com This is crucial as the reactivity of a molecule can be highly dependent on its conformation.

A typical MD simulation would involve placing the molecule in a simulated environment (e.g., a box of solvent molecules) and solving Newton's equations of motion for all atoms over a period of time. byu.edu The resulting trajectory provides information about the molecule's conformational landscape. youtube.com

The conformational flexibility of this compound arises from the rotation around the single bonds. MD simulations can predict the relative populations of different conformers, which can be influenced by factors like intramolecular interactions and the surrounding solvent.

Table 2: Hypothetical Conformational Distribution of this compound from a Molecular Dynamics Simulation in Water.

| Conformer | Dihedral Angle (O=C-C-C) | Population (%) |

|---|---|---|

| Anti-periplanar | ~180° | 65 |

| Syn-periplanar | ~0° | 10 |

| Gauche | ~±60° | 25 |

By understanding the preferred conformations, one can better predict how the molecule will interact with other reactants. For example, the accessibility of the reactive sites might differ significantly between the anti-periplanar and gauche conformers, thereby influencing the reaction pathway and selectivity.

Quantum Chemical Calculations of Electronic Structure and Reactivity Descriptors (e.g., Fukui Functions, Electrostatic Potentials)

Quantum chemical calculations are essential for understanding the electronic structure of a molecule and predicting its reactivity. arxiv.orgnih.gov For this compound, these calculations can identify the most likely sites for nucleophilic and electrophilic attack.

Fukui Functions are reactivity descriptors derived from conceptual DFT that indicate the propensity of a specific atomic site in a molecule to undergo an electrophilic, nucleophilic, or radical attack. researchgate.netscispace.comrowansci.com The Fukui function f(r) is defined as the derivative of the electron density with respect to the number of electrons. By analyzing the condensed Fukui functions for each atom, one can predict the most reactive sites. acs.orgrsc.org

f+(r): Indicates susceptibility to nucleophilic attack (where an electron is accepted). A higher value suggests a more electrophilic site.

f-(r): Indicates susceptibility to electrophilic attack (where an electron is donated). A higher value suggests a more nucleophilic site.

f0(r): Indicates susceptibility to radical attack.

Table 3: Hypothetical Condensed Fukui Function Values for Selected Atoms in this compound.

| Atom | f+ (Nucleophilic Attack) | f- (Electrophilic Attack) |

|---|---|---|

| Cα (to ester) | 0.15 | 0.05 |

| Cβ (to ester) | 0.25 | 0.02 |

| C (of C-Cl) | 0.18 | 0.03 |

| O (carbonyl) | 0.08 | 0.30 |

The hypothetical data in Table 3 would suggest that the β-carbon of the alkyne is the most susceptible to nucleophilic attack, while the carbonyl oxygen is the most likely site for electrophilic attack.

Electrostatic Potential (ESP) Maps provide a visual representation of the charge distribution within a molecule. epfl.chresearchgate.net These maps show regions of negative potential (electron-rich, typically colored in shades of red) and positive potential (electron-poor, typically colored in shades of blue). researchgate.netbeilstein-journals.org For this compound, an ESP map would likely show a region of high positive potential around the alkyne carbons and the carbon attached to the chlorine atom, indicating their electrophilic nature. Conversely, a region of negative potential would be expected around the carbonyl oxygen, highlighting its nucleophilic character. rsc.org

Predictive Modeling of Reaction Outcomes and Selectivities

Predictive modeling in computational chemistry aims to forecast the outcome of chemical reactions, including the major products and their relative ratios (selectivity), without performing the experiment. nih.gov This is often achieved by developing Quantitative Structure-Activity Relationship (QSAR) or Quantitative Structure-Property Relationship (QSPR) models. ufz.de

For a compound like this compound, which can undergo various competing reactions, predictive models can be particularly valuable. These models are typically built by correlating calculated molecular descriptors (such as those discussed in the previous section) with experimental data for a series of related compounds.

For instance, a model could be developed to predict the regioselectivity of nucleophilic addition to a series of substituted butynoates. The model might take the form of a mathematical equation that relates the ratio of α- to β-addition products to descriptors like the Fukui function values at the alkyne carbons, steric parameters, and the calculated activation energies for both pathways.

Table 4: Hypothetical Data for a Predictive Model of Regioselectivity.

| Compound | Descriptor 1 (e.g., Δf = f+(β) - f+(α)) | Descriptor 2 (e.g., Steric Factor) | Experimental log(β/α) |

|---|---|---|---|

| Ethyl but-2-ynoate (B8739756) | 0.08 | 1.0 | 0.5 |

| This compound | 0.10 | 1.2 | 0.8 |

| Ethyl 4-methoxybut-2-ynoate | 0.05 | 1.1 | 0.2 |

By fitting such data to a regression model, a predictive equation can be derived. This equation can then be used to estimate the outcome for new, unreacted compounds, thereby guiding synthetic efforts and prioritizing experiments. Such models are particularly powerful in fields like drug discovery and materials science for screening large libraries of virtual compounds. researchgate.net

Strategic Applications of Ethyl 4 Chlorobut 2 Ynoate in Advanced Organic Synthesis

Employment in the Synthesis of Complex Natural Product Fragments and Pharmaceutical Intermediates

The utility of Ethyl 4-chlorobut-2-ynoate as a synthetic intermediate is prominently demonstrated in its application toward the assembly of complex molecular scaffolds found in natural products and pharmaceuticals. Its bifunctional nature allows it to participate in a variety of bond-forming strategies, including cycloadditions and the construction of heterocyclic systems.

The reaction of ω-chloroalkynes with various amines is a known method for producing cyclic compounds. researchgate.net The reactivity of this compound makes it an ideal substrate for synthesizing a range of heterocycles, which form the core of many pharmaceutical agents. The reaction with binucleophiles can lead to the formation of diverse ring systems. For instance, reaction with amidines or ureas could yield pyrimidine (B1678525) derivatives, while reaction with hydrazines could produce pyrazoles. These heterocyclic cores are ubiquitous in medicinal chemistry. The general principle involves an initial nucleophilic substitution of the chloride, followed by an intramolecular cyclization onto the activated alkyne.

Furthermore, activated alkynes are known to participate in cycloaddition reactions to build complex carbocyclic and heterocyclic frameworks. Research on the closely related ethyl 4-chloro-2-oxobut-3-ynoate has shown its ability to undergo [2+2]-cycloadditions with alkenes to furnish cyclobutene (B1205218) derivatives. scispace.com This type of reaction, which can be catalyzed by Lewis acids like stannic chloride, provides a powerful tool for rapidly increasing molecular complexity. scispace.com It is anticipated that this compound could undergo similar transformations, providing access to strained ring systems that are key fragments in some natural products. A study involving a silyl (B83357) dienol ether of γ-pyrone noted that while it reacted with dimethyl acetylenedicarboxylate (B1228247) (DMAD), it failed to produce the desired alkyne-insertion products with mthis compound under the tested conditions, highlighting the substrate-specific nature of these reactions. clockss.org

The compound also serves as a key precursor for pharmaceutical intermediates by enabling the introduction of a functionalized four-carbon chain. Its fluorinated analog, ethyl 4-fluorobut-2-ynoate, is recognized as a valuable building block for fluorinated pharmaceuticals due to the unique biological properties imparted by fluorine. Similarly, this compound can be used to attach the butynoate moiety to a larger, more complex molecule through nucleophilic substitution of the propargylic chloride, a foundational step in the convergent synthesis of many drug candidates.

Table 1: Potential Heterocyclic Systems from this compound

| Reactant Type | Potential Heterocyclic Product | Significance |

| Amidines | Substituted Pyrimidines | Core structure in numerous antiviral and anticancer drugs. |

| Hydrazines | Substituted Pyrazoles | Found in anti-inflammatory drugs (e.g., Celecoxib). |

| Thioamides/Thioureas | Substituted Thiazoles | Important scaffold in antibiotics and anti-cancer agents. |

| Amino-pyridines | Fused Pyridopyrimidines | Present in kinase inhibitors and other targeted therapies. |

Contributions to Material Science Precursors and Polymer Chemistry

The alkyne functional group is a cornerstone of modern polymer chemistry, providing access to a wide array of functional materials. oup.comd-nb.info this compound, with its reactive alkyne and modifiable side groups, is a promising candidate for the synthesis of advanced polymers and material precursors.

The polymerization of chloroalkynes can lead to the formation of poly(1-chloro-1-alkynes), which are a class of substituted polyacetylenes. acs.org Polymerizing this compound would yield a polymer with a conjugated backbone and pendant ethyl ester and chloromethyl groups. The presence of the ester group can enhance solubility and processability, while the chlorine atom offers a site for post-polymerization modification. This approach allows for the creation of a single parent polymer that can be subsequently functionalized to generate a library of materials with tailored properties, such as varying hydrophilicity, reactivity, or refractive index.

The alkyne moiety is also a key participant in powerful bond-forming reactions used in polymer synthesis, such as Sonogashira coupling and azide-alkyne "click" chemistry. beilstein-journals.orgacs.org While this compound is an internal alkyne, it can be chemically modified to a terminal alkyne, which could then be used as a monomer in these polymerization reactions. Such methods are employed to create conjugated polymers with precisely defined structures and properties, suitable for applications in organic electronics like sensors and light-emitting diodes (LEDs). rsc.org

Furthermore, the cyclotrimerization of alkynes is a potent strategy for synthesizing hyperbranched polyarylenes, which are highly conjugated, three-dimensional macromolecules. oup.com Monomers containing multiple alkyne functionalities can be polymerized through this method to create materials with high thermal stability and unique photophysical properties. This compound can be envisioned as a precursor to such multifunctional monomers.

Table 2: Polymerization Strategies and Potential Applications

| Polymerization Method | Resulting Polymer Type | Potential Application |

| Direct Polymerization of Alkyne | Substituted Polyacetylene | Conductive polymers, sensors, membranes. |

| Sonogashira Coupling (after modification) | Poly(aryleneethynylene)s (PAEs) | Organic photovoltaics, organic light-emitting diodes (OLEDs). |

| Azide-Alkyne Cycloaddition ("Click" Chemistry) | Triazole-containing Polymers | Functional coatings, biocompatible materials, drug delivery systems. |

| Cyclotrimerization | Hyperbranched Polyarylenes | Thermally stable resins, precursors for carbon materials. |

Advanced Analytical Characterization in Research Involving Ethyl 4 Chlorobut 2 Ynoate Derivatives

Spectroscopic Methodologies for Structural Elucidation of Reaction Products

Spectroscopy is the cornerstone of structural analysis in organic chemistry. By probing the interactions of molecules with electromagnetic radiation, chemists can deduce detailed information about atomic arrangement, bonding, and electronic properties. For derivatives of ethyl 4-chlorobut-2-ynoate, a combination of nuclear magnetic resonance (NMR), mass spectrometry (HRMS), and vibrational (IR, Raman) and electronic (UV-Vis) spectroscopies is typically employed.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR)

High-resolution NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic compounds in solution. It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

¹H NMR Spectroscopy: This technique provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. For derivatives of this compound, the ethyl ester group gives a characteristic quartet around δ 4.0-4.2 ppm (-OCH₂CH₃) and a triplet around δ 1.2-1.3 ppm (-OCH₂CH₃). rsc.org Protons on the carbon backbone will have chemical shifts that are highly dependent on the final structure, such as the presence of double bonds or adjacent electron-withdrawing groups. For example, in the hydrochlorination products of ynones, vinylic protons (H-C=C) typically appear in the δ 6.7-6.8 ppm region. acs.orgnih.gov

¹³C NMR Spectroscopy: This provides a count of the number of non-equivalent carbon atoms in a molecule. The carbonyl carbon of the ester group in this compound derivatives is particularly diagnostic, appearing far downfield, often in the range of δ 165-175 ppm. rsc.org Alkynyl carbons have characteristic shifts, and upon reaction, these change significantly. For instance, in the formation of a (Z)-4-chloro-4-phenylbut-3-en-2-one derivative, the carbonyl carbon appears at δ 196.7 ppm, while the carbons of the double bond are observed at δ 124.7 ppm and δ 143.1 ppm. sci-hub.st

2D NMR Spectroscopy: Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are used to establish connectivity between protons and carbons, which is crucial for assembling the final molecular structure. NOESY (Nuclear Overhauser Effect Spectroscopy) can reveal the spatial proximity of protons, aiding in the determination of stereochemistry, such as the E/Z configuration of double bonds. researchgate.net

Table 1: Representative ¹H and ¹³C NMR Data for Derivatives Related to this compound

| Compound | Technique | Chemical Shift (δ ppm) and Coupling Constants (J Hz) |

|---|---|---|

| (Z)-4-Chloro-4-phenylbut-3-en-2-one sci-hub.st | ¹H NMR (400 MHz, CDCl₃) | 7.86–7.55 (m, 2H), 7.58–7.31 (m, 4H), 6.77 (s, 1H), 2.47 (s, 3H) |

| ¹³C NMR (100 MHz, CDCl₃) | 196.7, 143.1, 137.3, 130.7, 128.6, 127.3, 124.7, 31.9 | |

| (Z)-4-Chloro-4-(4-chlorophenyl)but-3-en-2-one acs.org | ¹H NMR (400 MHz, CDCl₃) | 7.60 (d, J = 8.6 Hz, 2H), 7.37 (d, J = 8.6 Hz, 2H), 6.73 (s, 1H), 2.46 (s, 3H) |

| ¹³C NMR (100 MHz, CDCl₃) | 196.3, 141.6, 136.9, 135.7, 128.9, 128.5, 124.9, 31.9 | |

| A substituted pyrrole (B145914) derivative rsc.org | ¹H NMR (500 MHz, CDCl₃) | 7.82 (d, J = 8.5 Hz, 2H), 7.40 (d, J = 8.5 Hz, 2H), 4.11-4.16 (m, 2H), 3.45 (dd, J = 14.0, 7.5 Hz, 1H), 3.21-3.29 (m, 2H), 1.25 (t, J = 7 Hz, 3H) |

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

HRMS is a critical technique for confirming the elemental composition of a newly synthesized compound. By measuring the mass-to-charge ratio (m/z) of an ion to a very high degree of accuracy (typically to four or five decimal places), it is possible to determine a unique molecular formula. This is indispensable for verifying that the product of a reaction is indeed the expected compound. Electron Spray Ionization (ESI) is a common soft ionization technique used for this purpose, often detecting the protonated molecule [M+H]⁺ or an adduct with sodium [M+Na]⁺. rsc.org

Table 2: Representative High-Resolution Mass Spectrometry (HRMS) Data for this compound Derivatives

| Compound | Ion Formula | Calculated Mass (m/z) | Found Mass (m/z) | Reference |

|---|---|---|---|---|

| (Z)-4-Chloro-4-phenylbut-3-en-2-one | C₁₀H₉Cl₂O [M+H]⁺ | 215.0030 | 215.0024 | acs.orgnih.gov |

| (Z)-4-(4-Acetylphenyl)-4-chlorobut-3-en-2-one | C₁₂H₁₂ClO₂ [M+H]⁺ | 223.0526 | 223.0520 | acs.orgnih.gov |

| (Z)-4-Chloro-4-(3-methoxyphenyl)but-3-en-2-one | C₁₁H₁₂ClO₂ [M+H]⁺ | 211.0526 | 211.0519 | acs.org |

| A substituted pyrrole derivative | C₁₅H₁₉NO₄SNa [M+Na]⁺ | 332.0927 | 332.0932 | rsc.org |

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting

Vibrational spectroscopy, comprising both IR and Raman techniques, probes the vibrational modes of molecules. Specific bonds and functional groups have characteristic vibrational frequencies, making these methods excellent for identifying which functional groups are present in a molecule. The two techniques are often complementary; vibrations that are strong in IR may be weak or silent in Raman, and vice versa. mt.com

In the context of reactions involving this compound, IR spectroscopy is particularly useful for identifying the strong absorption of the ester carbonyl group (C=O), typically around 1715-1740 cm⁻¹. unibe.ch The alkyne (C≡C) stretch in the starting material would be found in the ~2100-2260 cm⁻¹ region, and its disappearance is a key indicator of reaction completion. New functional groups in the product, such as alkenes (C=C, ~1620-1680 cm⁻¹) or hydroxyl groups (O-H, broad, ~3200-3600 cm⁻¹), can be readily identified. unibe.ch

Raman spectroscopy is also effective for monitoring these transformations. While the C=O group is visible, non-polar bonds like C≡C and C=C often give stronger signals in Raman than in IR. mt.com This makes Raman an excellent tool for observing changes to the carbon backbone. Furthermore, in-situ monitoring using fiber-optic probes for both IR and Raman allows for real-time tracking of reactant consumption and product formation without the need for sampling. americanpharmaceuticalreview.com

Ultraviolet-Visible (UV-Vis) Spectroscopy for Conjugated Systems

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions of the spectrum, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. libretexts.org For isolated functional groups like the ester and alkyne in this compound, the electronic transitions (n→π* and π→π*) occur at short wavelengths, typically below the standard 200-800 nm measurement range. libretexts.orgmasterorganicchemistry.com

However, this technique becomes highly informative for reaction products where a conjugated system is formed. jove.com When double or triple bonds are conjugated, the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) decreases, shifting the maximum absorption wavelength (λmax) to longer wavelengths. libretexts.orgshimadzu.com For example, the formation of products like α,β-unsaturated ketones or dienes from this compound would result in a distinct λmax in the 200-400 nm range. The position and intensity of this peak are characteristic of the extent and nature of the conjugated system. masterorganicchemistry.comlibretexts.org

Chromatographic Techniques for Reaction Monitoring, Purification, and Purity Assessment

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. It is essential for monitoring the progress of a reaction, isolating the desired product from unreacted starting materials and byproducts, and ultimately assessing the purity of the final compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the analytical power of mass spectrometry. It is particularly suited for the analysis of volatile and thermally stable compounds. A sample mixture is vaporized and injected into a long, thin capillary column. The components of the mixture are separated based on their boiling points and interactions with the column's stationary phase. As each component elutes from the column, it enters the mass spectrometer, which provides a mass spectrum that can be used for identification, often by comparison to a library of known spectra.

In research involving this compound derivatives, GC-MS is frequently used to monitor the progress of a reaction. nih.govsci-hub.st Small aliquots can be taken from the reaction mixture over time to determine the ratio of starting material to product, helping to establish reaction kinetics and endpoint. nih.gov It is also invaluable for identifying byproducts and assessing the purity of the crude reaction mixture before purification.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for the analysis of this compound derivatives. It is routinely employed for assessing the purity of starting materials, monitoring reaction progress, and quantifying the components of product mixtures. Given the potential for these compounds to undergo further reactions to create chiral centers, both reversed-phase and chiral HPLC methods are of significant importance.

In a typical reversed-phase HPLC analysis for achiral separations, a nonpolar stationary phase, such as a C18 column, is used. The separation mechanism is based on the differential partitioning of the analytes between the stationary phase and a polar mobile phase. For this compound and its nonpolar derivatives, a mobile phase consisting of a mixture of acetonitrile (B52724) or methanol (B129727) and water is commonly employed. A UV detector is often suitable for detection, as the α,β-unsaturated ester moiety provides a chromophore that absorbs in the low UV region (around 210-230 nm).

For derivatives of this compound that are chiral, resolution of the enantiomers is critical. This is often achieved using chiral stationary phases (CSPs). Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used for the separation of a broad range of chiral compounds, including esters. iosrjournals.org The choice of mobile phase, typically a mixture of a nonpolar organic solvent like hexane (B92381) and a polar modifier like isopropanol (B130326) or ethanol (B145695), is crucial for achieving optimal enantioseparation. iosrjournals.org The separation is based on the formation of transient diastereomeric complexes between the enantiomers and the chiral stationary phase, leading to different retention times.

Illustrative HPLC Method Parameters for a Hypothetical Chiral Derivative:

| Parameter | Setting |

| Instrument | Agilent 1100 Series or similar |

| Column | Chiralcel® OD-H (250 x 4.6 mm, 5 µm) |

| Mobile Phase | n-Hexane:Isopropanol (90:10, v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25 °C |

| Detection | UV at 220 nm |

| Injection Volume | 10 µL |

This table illustrates a typical starting point for method development for the chiral separation of a derivative. The exact conditions would require optimization for each specific compound.

Preparative Chromatography Techniques

Following a chemical synthesis, the desired this compound derivative is often present in a mixture containing unreacted starting materials, byproducts, and catalysts. Preparative chromatography is a crucial step for isolating and purifying the target compound on a larger scale than analytical chromatography, ranging from milligrams to kilograms. evotec.com

Flash column chromatography is a commonly used preparative technique for the routine purification of organic compounds. acs.org For alkyne-functionalized molecules like the derivatives of this compound, silica (B1680970) gel is a standard stationary phase. The choice of eluent is critical and is typically determined by preliminary analysis using thin-layer chromatography (TLC). A solvent system that provides good separation of the target compound from impurities is selected. For moderately polar compounds like many ester derivatives, mixtures of hexane and ethyl acetate (B1210297) are frequently effective.

For more challenging separations, such as those involving closely related isomers or for achieving very high purity, preparative high-performance liquid chromatography (prep-HPLC) is employed. This technique uses the same principles as analytical HPLC but with larger columns and higher flow rates to accommodate larger sample loads. evotec.com Automated, mass-directed purification systems can enhance the efficiency of this process by selectively collecting fractions that contain the compound with the desired mass-to-charge ratio. evotec.com

Typical Parameters for Preparative Flash Chromatography Purification:

| Parameter | Description |

| Stationary Phase | Silica Gel (230-400 mesh) |

| Eluent | Gradient of Ethyl Acetate in Hexane (e.g., 0% to 30%) |

| Loading | Sample adsorbed onto a small amount of silica gel |

| Fraction Collection | Monitored by Thin-Layer Chromatography (TLC) |

This table provides a general outline for the purification of a moderately polar derivative of this compound.

X-ray Crystallography for Determination of Absolute Stereochemistry and Solid-State Structures

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline compound, providing precise information on bond lengths, bond angles, and absolute stereochemistry. For derivatives of this compound, this technique is invaluable for unambiguously confirming the structure of novel compounds and for elucidating the stereochemical outcome of asymmetric reactions.

To obtain an X-ray crystal structure, a single crystal of the compound of suitable size and quality is required. The crystal is mounted on a diffractometer and irradiated with a beam of X-rays. The diffraction pattern produced by the crystal is collected and analyzed to generate an electron density map, from which the positions of the atoms in the crystal lattice can be determined.

A notable application of this technique is in the structural elucidation of biologically active derivatives. For instance, in a study on inhibitors of the SARS-CoV-2 main protease, a derivative, Jun1112R, which contains a 4-chlorobut-2-ynamide moiety, was synthesized. nih.gov X-ray crystallography was used to determine the structure of the main protease in complex with this inhibitor. nih.gov This analysis revealed how the inhibitor covalently binds to the active site cysteine residue (Cys145) of the enzyme, providing crucial insights for the design of new antiviral agents. nih.gov Although this example features an amide instead of an ester, the core 4-chlorobut-2-ynyl "warhead" is present, and the crystallographic analysis unequivocally established its covalent modification of the target protein. nih.gov

Illustrative Crystallographic Data for a Derivative:

| Parameter | Value |

| Chemical Formula | C₁₅H₁₆ClNO₃ |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | a = 10.1 Å, b = 15.2 Å, c = 9.8 Å, β = 95.1° |

| Resolution | 1.2 Å |

| R-factor | 0.045 |

This table presents hypothetical crystallographic data for a crystalline derivative of this compound, illustrating the type of information obtained from an X-ray diffraction experiment.

Derivatization and Functionalization Strategies for Expanding Chemical Space

Systematic Modification of the Ethyl Ester Group

The ethyl ester group of ethyl 4-chlorobut-2-ynoate provides a convenient handle for systematic modification through several standard transformations, allowing for the introduction of a variety of functional groups.

Hydrolysis: The ester can be hydrolyzed under basic conditions to yield the corresponding carboxylic acid, 4-chlorobut-2-ynoic acid. This transformation is typically carried out using aqueous solutions of alkali metal hydroxides, such as sodium hydroxide (B78521) or lithium hydroxide. The resulting carboxylate can then be protonated to give the free acid.

Transesterification: The ethyl group can be exchanged for other alkyl or aryl groups through transesterification. This reaction is generally catalyzed by either acids or bases and is driven to completion by using a large excess of the desired alcohol or by removing the ethanol (B145695) as it is formed. For instance, reaction with methanol (B129727) in the presence of an acid catalyst would yield mthis compound. This method allows for the tuning of properties such as solubility and reactivity. nih.gov

Amidation: The ester can be converted to a wide range of amides by reaction with primary or secondary amines. This reaction, often referred to as aminolysis, typically requires heating or catalytic activation. The resulting amides can introduce diverse functionalities and are often important intermediates in the synthesis of biologically active molecules. For example, the formation of a 4-chlorobut-2-ynamide warhead has been explored in the design of inhibitors for the SARS-CoV-2 main protease. nih.gov

A summary of these modifications is presented in the table below.

| Reaction Type | Reagents | Product |

| Hydrolysis | NaOH (aq) or LiOH (aq), then H₃O⁺ | 4-chlorobut-2-ynoic acid |

| Transesterification | R'OH, Acid or Base Catalyst | Alkyl 4-chlorobut-2-ynoate |

| Amidation | R'R''NH, Heat or Catalyst | N,N-disubstituted-4-chlorobut-2-ynamide |

Diversification at the Alkyne Moiety through Selective Additions and Transformations

The carbon-carbon triple bond in this compound is a key site for a variety of addition and transformation reactions, leading to a significant diversification of its chemical structure.

Addition Reactions: The electron-withdrawing nature of the ester group makes the alkyne susceptible to nucleophilic addition. For example, hydrochlorination and hydrobromination of ynones can proceed with high regio- and stereoselectivity. acs.org The addition of sulfonyl chlorides to alkynes, catalyzed by copper(II) chloride, can also occur. thieme-connect.de

Cycloaddition Reactions: The alkyne can participate in various cycloaddition reactions. For instance, [2+2] cycloadditions with electron-rich alkenes can lead to the formation of cyclobutene (B1205218) derivatives. clockss.org Intramolecular [4+2] cycloadditions of conjugated ynones are also known to produce complex polycyclic systems. mit.edu

Sonogashira Coupling: The terminal alkyne can undergo Sonogashira coupling with aryl or vinyl halides in the presence of a palladium catalyst and a copper co-catalyst. This reaction is a powerful tool for the formation of carbon-carbon bonds and allows for the introduction of various aromatic and unsaturated substituents.

Reduction: The alkyne can be selectively reduced to either a cis- or trans-alkene or fully reduced to an alkane. Catalytic hydrogenation over Lindlar's catalyst typically affords the cis-alkene, while dissolving metal reductions (e.g., sodium in liquid ammonia) generally yield the trans-alkene. Complete saturation to the corresponding alkane can be achieved using catalysts like palladium on carbon under a hydrogen atmosphere.

The table below summarizes some of these transformations.

| Reaction Type | Reagents/Conditions | Product Type |

| Hydrohalogenation | DMPU/HX (X = Cl, Br) | Halogenated vinyl ketones |

| [2+2] Cycloaddition | Electron-rich alkene | Cyclobutene derivative |

| Sonogashira Coupling | Aryl/vinyl halide, Pd catalyst, Cu co-catalyst | Aryl/vinyl substituted alkyne |

| Selective Reduction | Lindlar's catalyst, H₂ | cis-Alkenyl ester |

| Selective Reduction | Na, NH₃ (l) | trans-Alkenyl ester |

Exploration of Substitution and Manipulation Reactions at the C-4 Chlorine Atom

The chlorine atom at the C-4 position is a versatile handle for introducing a wide array of functional groups through nucleophilic substitution reactions.

Nucleophilic Substitution: The chlorine atom can be displaced by a variety of nucleophiles, including amines, thiols, and azides. For example, reaction with amines leads to the formation of 4-amino-substituted butynoates, which are valuable intermediates in the synthesis of nitrogen-containing heterocycles and other complex molecules. nih.govresearchgate.net Similarly, reaction with thiols provides access to 4-thio-substituted derivatives.

Formation of Organometallic Reagents: The carbon-chlorine bond can be utilized to form organometallic reagents. For instance, reaction with magnesium metal can lead to the formation of a Grignard reagent, which can then be reacted with various electrophiles.

Coupling Reactions: The C-4 chlorine can participate in various cross-coupling reactions. For instance, in the presence of a suitable catalyst, it can undergo coupling with boronic acids (Suzuki coupling) or organostannanes (Stille coupling), although these reactions are less common for sp³-hybridized carbons compared to sp²-hybridized ones.

Radical Reactions: The chlorine atom can be involved in radical-mediated reactions. For example, atom transfer radical addition (ATRA) reactions can be initiated at the C-Cl bond.

The following table provides examples of substitution reactions at the C-4 position.

| Nucleophile | Product |

| R₂NH (Amine) | Ethyl 4-(dialkylamino)but-2-ynoate |

| RSH (Thiol) | Ethyl 4-(alkylthio)but-2-ynoate |

| NaN₃ (Azide) | Ethyl 4-azidobut-2-ynoate |

Development of Stereoselective and Enantioselective Derivatizations

The development of stereoselective and enantioselective reactions involving this compound is crucial for the synthesis of chiral molecules with defined three-dimensional structures.

Asymmetric Addition to the Alkyne: The alkyne can undergo asymmetric additions in the presence of a chiral catalyst. For example, copper-catalyzed asymmetric 1,4-addition of Grignard reagents can form enantiomerically enriched intermediates that can be used in stereoselective cyclopropanations.

Stereoselective Reduction: The stereoselective reduction of the alkyne to a specific alkene isomer (cis or trans) is a key strategy. The choice of reducing agent and reaction conditions dictates the stereochemical outcome. For example, the Horner-Wadsworth-Emmons reaction of related phosphonates can show stereoselectivity, although stereomutation can sometimes occur. cdnsciencepub.com

Enantioselective Substitution at C-4: While challenging, the enantioselective substitution of the chlorine atom at the C-4 position by a nucleophile, catalyzed by a chiral transition metal complex, would provide a direct route to chiral 4-substituted butynoates.

Derivatization of Chiral Intermediates: this compound can be used to react with chiral substrates or reagents to generate diastereomeric products that can be separated. For example, its reaction with a chiral amine would lead to a mixture of diastereomeric amides.

The table below highlights some stereoselective approaches.

| Reaction Type | Catalyst/Reagent | Stereochemical Outcome |

| Asymmetric 1,4-Addition | Grignard reagent, Chiral Copper Catalyst | Enantiomerically enriched product |

| Stereoselective Reduction | Lindlar's Catalyst | cis-Alkene |

| Stereoselective Reduction | Na/NH₃ | trans-Alkene |

Structure Reactivity Relationship Studies and Comparative Analyses with Analogues

Influence of Halogen Identity (e.g., Chlorine vs. Fluorine vs. Bromine) on Reactivity and Selectivity

The identity of the halogen atom at the C-4 position in ethyl 4-halobut-2-ynoates profoundly impacts the molecule's reactivity and the selectivity of its transformations. The differences arise from the distinct electronic and steric properties of fluorine, chlorine, and bromine, primarily their electronegativity, carbon-halogen (C-X) bond strength, and the leaving group ability of the halide ion.

Theoretical studies on halogen exchange reactions indicate that reactivity trends are often governed by the strengths of the bonds being broken and formed. rsc.org In the context of ethyl 4-halobut-2-ynoates, the C-X bond is a key determinant. The C-F bond is the strongest and shortest, while the C-Br bond is the weakest and longest. This trend directly influences reactions where the C-X bond is cleaved, such as in nucleophilic substitution or reduction reactions.

In nucleophilic substitution reactions at the C-4 position, the leaving group ability of the halide (I⁻ > Br⁻ > Cl⁻ > F⁻) is a dominant factor. Consequently, the bromo analogue (ethyl 4-bromobut-2-ynoate) is expected to be the most reactive, followed by the chloro and then the fluoro derivatives. The poor leaving group ability of fluoride (B91410) often necessitates harsher reaction conditions or specialized reagents to achieve substitution.

The halogen also exerts a significant inductive effect (-I effect) that influences the electrophilicity of the acetylenic carbons. Fluorine, being the most electronegative halogen, imparts the strongest electron-withdrawing effect, which could enhance the susceptibility of the alkyne to nucleophilic attack compared to the chloro and bromo analogues. However, this effect is transmitted through several sigma bonds, diminishing its impact compared to the direct C-X bond reactivity. A systematic assessment of halogenation on other molecular scaffolds has shown that a change in the halogen can produce significant, and sometimes non-intuitive, changes in chemical properties and biological affinity. nih.gov

Table 1: Comparison of Halogen Properties and Their Expected Influence on the Reactivity of Ethyl 4-halobut-2-ynoates

| Property | Fluorine (F) | Chlorine (Cl) | Bromine (Br) | Expected Influence on Reactivity |

| Pauling Electronegativity | 3.98 | 3.16 | 2.96 | Inductive Effect: F > Cl > Br. A stronger inductive pull may increase the electrophilicity of the alkyne moiety. |

| C(sp³)–X Bond Strength (kJ/mol) | ~485 | ~346 | ~293 | Substitution/Elimination: Reactivity for C-X bond cleavage is expected to be Br > Cl > F due to weaker bond energy. |

| Leaving Group Ability (as X⁻) | Poor | Good | Very Good | Nucleophilic Substitution: The rate of substitution at C-4 is expected to follow the trend Br > Cl >> F. |

| van der Waals Radius (Å) | 1.47 | 1.75 | 1.85 | Steric Hindrance: The larger size of bromine may introduce more steric hindrance in certain reactions compared to fluorine. |

Impact of Ester Group Variation (e.g., Methyl, Propyl, Aryl) on Reaction Pathways and Yields

Varying the ester group of 4-chlorobut-2-ynoates from ethyl to other alkyl (e.g., methyl, propyl, tert-butyl) or aryl groups can significantly alter reaction outcomes by modifying the steric and electronic environment of the molecule. These modifications can influence reaction rates, yields, and even steer the reaction down different mechanistic pathways.

Steric Effects: The size of the ester's alkyl group can sterically hinder the approach of reagents to the nearby reactive sites, namely the ester carbonyl and the alkyne. For instance, in reactions involving nucleophilic attack at the acetylenic carbons, a bulky ester group like tert-butyl could shield one face of the alkyne, potentially leading to enhanced diastereoselectivity. Conversely, it might slow down the reaction rate compared to a smaller methyl or ethyl ester due to increased steric hindrance. In reactions involving the ester itself, such as hydrolysis or transesterification, a bulkier group will decrease the reaction rate.

Electronic Effects: The electronic nature of the ester group primarily influences the electrophilicity of the ester carbonyl carbon. While simple alkyl groups (methyl, ethyl, propyl) have similar, weakly electron-donating inductive effects, replacing them with an aryl group introduces more significant electronic perturbations. An unsubstituted phenyl ester, for example, is more electron-withdrawing than an alkyl ester due to the electronegativity of the sp²-hybridized carbons of the phenyl ring. This would make the ester carbonyl more electrophilic and susceptible to nucleophilic attack. Substituting the aryl ring with electron-donating or electron-withdrawing groups would further modulate this effect, a principle widely used in tuning reactivity.

Table 2: Predicted Impact of Ester Group Variation on the Reactivity of 4-Chlorobut-2-ynoates

| Ester Group (R in -COOR) | Relative Steric Bulk | Electronic Effect | Expected Impact |

| Methyl | Small | Weakly electron-donating | Baseline reactivity, minimal steric hindrance. |

| Ethyl | Small | Weakly electron-donating | Similar to methyl, often used as a standard. |

| iso-Propyl | Medium | More electron-donating | Moderate steric hindrance may slow reactions at the alkyne or ester. |

| tert-Butyl | Large | Electron-donating | Significant steric hindrance; can protect the ester from hydrolysis or direct facial attack at the alkyne. |

| Phenyl (Aryl) | Medium | Electron-withdrawing | Increases electrophilicity of the ester carbonyl; potential for π-stacking interactions. |

| p-Nitrophenyl (Aryl) | Medium | Strongly electron-withdrawing | Greatly increases ester carbonyl electrophilicity, making it a better leaving group in acylation reactions. |

Comparative Reactivity with Saturated, Mono-unsaturated (Enoate), and Dienyl Analogues

The degree of unsaturation in the four-carbon backbone is a primary determinant of the molecule's chemical reactivity. Comparing ethyl 4-chlorobut-2-ynoate with its saturated (ethyl 4-chlorobutanoate), mono-unsaturated (ethyl 4-chlorobut-2-enoate), and dienyl analogues reveals distinct reactivity profiles dictated by the hybridization of the carbon atoms.

Ethyl 4-chlorobutanoate (Saturated Analogue): This molecule lacks the π-bonds of the other analogues. Its reactivity is dominated by the functional groups present: the ester and the primary alkyl chloride. The sp³-hybridized carbon chain is generally unreactive. The primary reactivity involves nucleophilic substitution (Sₙ2) at the chlorine-bearing carbon and nucleophilic acyl substitution at the ester carbonyl.

Ethyl 4-chlorobut-2-enoate (Enoate Analogue): The presence of a carbon-carbon double bond in conjugation with the ester creates an electrophilic enoate system. This opens up additional reaction pathways. Besides the reactions of the saturated analogue, it readily undergoes 1,4-conjugate addition (Michael addition) with soft nucleophiles. The sp²-hybridized carbons of the alkene are also susceptible to electrophilic addition, although this is deactivated by the electron-withdrawing ester.

This compound (Alkynoate Analogue): The alkyne's sp-hybridized carbons are even more electrophilic than the alkene carbons due to their higher s-character. This makes the alkynoate highly susceptible to nucleophilic attack, often leading to conjugate addition products. The triple bond can undergo a wider variety of reactions than the double bond, including partial or full reduction, cycloadditions, and metal-catalyzed coupling reactions. The synthesis of alkynes often involves double dehydrohalogenation, highlighting the reactivity of related precursors. youtube.com

Dienyl Analogue (e.g., Ethyl 5-chloropenta-2,4-dienoate): A conjugated diene system introduces the possibility of pericyclic reactions, most notably the Diels-Alder reaction, where the diene reacts with a dienophile. The reactivity profile would be a composite of the enoate system, with susceptibility to both 1,4- and 1,6-conjugate additions.

Table 3: Comparative Reactivity of this compound and Its Analogues

| Compound Analogue | Key Functional Group | Hybridization of Backbone | Dominant Reaction Pathways |

| Ethyl 4-chlorobutanoate | Alkyl chloride, Ester | sp³ | Sₙ2 at C-4, Nucleophilic Acyl Substitution |

| Ethyl 4-chlorobut-2-enoate | Alkene (Enoate) | sp² | Conjugate Addition, Electrophilic Addition, Sₙ2, Nucleophilic Acyl Substitution |

| This compound | Alkyne (Alkynoate) | sp | Conjugate Addition, Cycloaddition, Reduction, Metal-catalyzed Coupling |

| Ethyl 5-chloropenta-2,4-dienoate | Conjugated Diene | sp² | Diels-Alder, Conjugate Addition (1,4- and 1,6-), Electrophilic Addition |

Advanced Linear Free Energy Relationships and Quantitative Structure-Activity/Property Relationships (QSAR/QSPR)

To move beyond qualitative descriptions and gain a quantitative understanding of reactivity, computational methods like Linear Free Energy Relationships (LFER) and Quantitative Structure-Activity/Property Relationships (QSAR/QSPR) are employed. youtube.com These tools correlate structural or property descriptors of a series of related compounds with their reaction rates or biological activities. nih.govnih.gov

Linear Free Energy Relationships (LFER): LFER studies, such as those using the Hammett or Grunwald-Winstein equations, provide insight into reaction mechanisms by quantifying the effect of structural changes on reaction rates. mdpi.comslideshare.netresearchgate.net For a series of substituted ethyl 4-chlorobut-2-ynoates (e.g., with different aryl groups on the ester), a Hammett plot could reveal the extent of charge development in the transition state. A study on the solvolysis of a related compound, 2-butyn-1-yl-chloroformate, successfully used the extended Grunwald-Winstein equation to dissect the contributions of competing bimolecular and ionization pathways. mdpi.com A similar analysis on this compound could elucidate the mechanism of its solvolysis or other reactions by systematically varying solvent nucleophilicity and ionizing power.

Quantitative Structure-Activity/Property Relationships (QSAR/QSPR): QSAR/QSPR models aim to build a statistical relationship between a molecule's properties and its structure, represented by numerical descriptors. mdpi.comnih.govresearchgate.net For this compound and its analogues, a QSPR study could be designed to predict reactivity. This involves calculating a set of molecular descriptors for each analogue and correlating them with an experimental measure of reactivity (e.g., a reaction rate constant).

A hypothetical QSPR study for the analogues discussed in this article might involve the following steps: